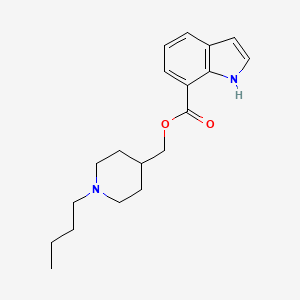
sigmoidin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sigmoidin C is a natural product found in Erythrina latissima, Erythrina abyssinica, and Erythrina sigmoidea with data available.
Applications De Recherche Scientifique
Antioxidant and Prooxidant Activities
Sigmoidin C, along with related compounds like sigmoidin A, has been studied for its antioxidant and prooxidant activities. Habtemariam and Dagne (2010) explored the comparative effects of sigmoidin A (a structurally similar compound to sigmoidin C) on cancer cell viability and DNA damage. Their findings indicated that both sigmoidin A and eriodictyol caused concentration-dependent DNA strand scission in the presence of Cu(II) ions, suggesting a prooxidative mechanism of DNA damage. Additionally, sigmoidin A demonstrated significantly higher cytotoxicity to cancer cells compared to eriodictyol, indicating its potential application in cancer research (Habtemariam & Dagne, 2010).
Anti-inflammatory Properties
Another study by Njamen et al. (2004) investigated the anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, isolated from Erythrina sigmoidea. They found that both compounds were potent scavengers of the DPPH radical and selectively inhibited 5-lipoxygenase, a key enzyme in the inflammatory process. These findings highlight the therapeutic potential of sigmoidin C and related compounds in treating inflammatory conditions (Njamen et al., 2004).
Antimicrobial Potency
Sigmoidin C, along with its derivatives, has demonstrated antimicrobial potency. Kouam et al. (2007) reported on a new flavonoid, sigmoidin L, isolated from Erythrina sigmoidea, which exhibited significant antibacterial activity against Staphylococcus aureus and Proteus vulgaris. This discovery suggests the potential of sigmoidin C in developing new antibacterial agents (Kouam et al., 2007).
Propriétés
Numéro CAS |
101923-93-7 |
|---|---|
Nom du produit |
sigmoidin C |
Formule moléculaire |
C20H18O6 |
Poids moléculaire |
354.35 |
Nom IUPAC |
(2S)-5,7-dihydroxy-2-(8-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-20(2)4-3-10-5-11(6-15(24)19(10)26-20)16-9-14(23)18-13(22)7-12(21)8-17(18)25-16/h3-8,16,21-22,24H,9H2,1-2H3/t16-/m0/s1 |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Synonymes |
(-)-Sigmoidin C; (2S)-5,7,8'-Trihydroxy-2',2'-dimethyl[2,6'-bi-2H-1-benzopyran]-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)
![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)
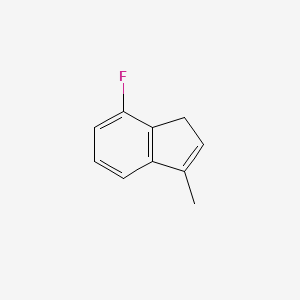
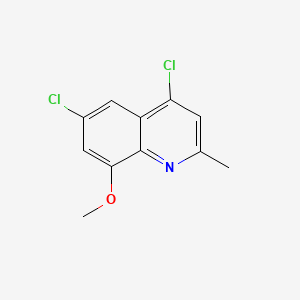
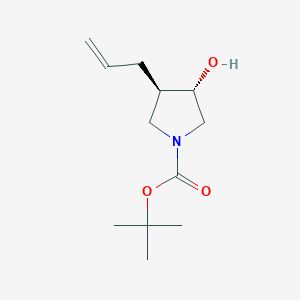

![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

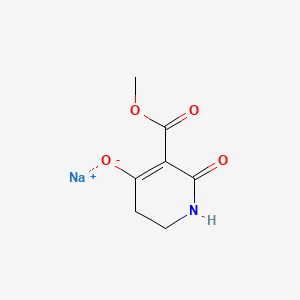

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
